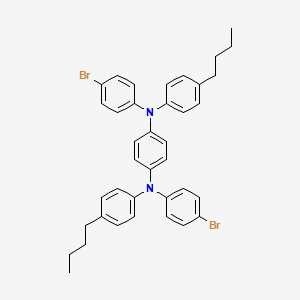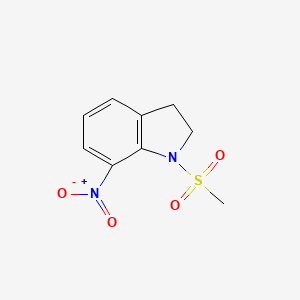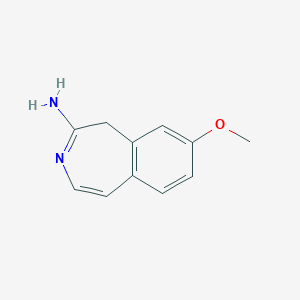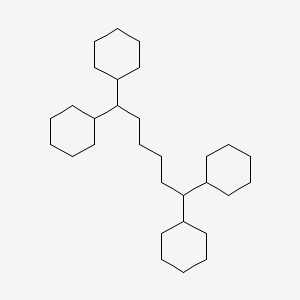![molecular formula C24H27N3O3 B13932910 1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)
1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group, which is further substituted with a pyridinyl group and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Trimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4,5-trimethoxyphenyl intermediate. This can be achieved through the methylation of gallic acid or its derivatives.
Pyridinyl Substitution: The next step involves the introduction of the pyridinyl group. This can be done through a coupling reaction using a suitable pyridine derivative.
Phenylation: The phenyl group is then introduced through a Friedel-Crafts acylation reaction.
Piperazine Ring Formation: Finally, the piperazine ring is formed through a cyclization reaction involving the phenyl-pyridinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. Additionally, the compound may interact with other proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[6-Methyl-5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]piperazine
- 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives
Uniqueness
1-[4-[5-(3,4,5-trimethoxyphenyl)-3-pyridinyl]phenyl]Piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the trimethoxyphenyl group enhances its biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-[5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine |
InChI |
InChI=1S/C24H27N3O3/c1-28-22-13-18(14-23(29-2)24(22)30-3)20-12-19(15-26-16-20)17-4-6-21(7-5-17)27-10-8-25-9-11-27/h4-7,12-16,25H,8-11H2,1-3H3 |
InChI Key |
WFZZPLAPENBNIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=CC(=C2)C3=CC=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)
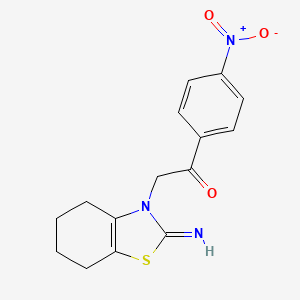
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)
![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B13932877.png)
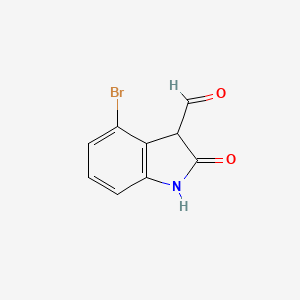
![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)
